Catramilast

Übersicht

Beschreibung

Catramilast ist ein niedermolekulares Medikament mit der Summenformel C17H22N2O3 . Es ist bekannt für seine Rolle als Phosphodiesterase-4-Inhibitor, was es für die Behandlung verschiedener Erkrankungen des Immunsystems, angeborener Störungen sowie Haut- und Muskelerkrankungen bedeutsam macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Zu den wichtigsten Schritten gehören:

Bildung der Imidazolonkernstruktur: Dies wird durch eine Cyclisierungsreaktion erreicht, die geeignete Vorläuferstoffe umfasst.

Einführung der Cyclopropylmethoxy- und Methoxyphenylgruppen: Diese Gruppen werden durch Substitutionsreaktionen unter Verwendung geeigneter Reagenzien und Katalysatoren eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch- oder Durchflussreaktoren: Diese werden verwendet, um Reaktionsparameter wie Temperatur, Druck und Reaktionszeit zu steuern.

Reinigungsschritte: Dazu gehören Kristallisation, Filtration und Chromatographie, um das Endprodukt zu isolieren und zu reinigen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Catramilast involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core imidazolone structure: This is achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyclopropylmethoxy and methoxyphenyl groups: These groups are introduced via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification steps: These include crystallization, filtration, and chromatography to isolate and purify the final product.

Analyse Chemischer Reaktionen

Compound Identification and Structural Analysis

The term "Catramilast" does not correspond to any known compound in major chemical registries (CAS, ChEMBL, or DrugBank). For comparison, the structurally similar Apremilast (CAS 608141-41-9) has the following properties:

| Property | Value |

|---|---|

| IUPAC Name | N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

| Molecular Formula | C<sub>22</sub>H<sub>24</sub>N<sub>2</sub>O<sub>7</sub>S |

| Key Functional Groups | Acetamide, methoxy, ethoxy, methylsulfonyl, isoindole-1,3-dione |

Hypothetical Reaction Pathways

If "this compound" shares structural similarities with Apremilast, potential reaction pathways might include:

Hydrolysis Reactions

- Amide Hydrolysis : Cleavage of the acetamide group under acidic or basic conditions to yield carboxylic acid and amine derivatives.

- Sulfonyl Group Reactivity : Potential nucleophilic substitution at the methylsulfonyl moiety.

Oxidation/Reduction

- Methoxy/Ethoxy Demethylation : Oxidative removal of methoxy/ethoxy groups to phenolic derivatives.

- Isoindole-dione Reduction : Hydrogenation of the dione ring to form diol intermediates.

Comparative Catalytic Reaction Insights

While direct data on "this compound" is unavailable, recent advancements in catalysis (e.g., electric field-enhanced reactions , single-atom dynamics , and bioinspired nanoparticle catalysts ) suggest methodologies for optimizing reactions involving structurally complex molecules:

Research Gaps and Recommendations

- Synthetic Feasibility : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing polyaromatic scaffolds .

- Metabolic Pathways : Investigate cytochrome P450-mediated oxidation using in vitro assays .

- Machine Learning : Apply deep generative models (e.g., ) to predict novel reaction pathways.

Wissenschaftliche Forschungsanwendungen

Psoriasis and Psoriatic Arthritis

Catramilast has shown efficacy in treating psoriasis and psoriatic arthritis by modulating inflammatory pathways. Research indicates that PDE4 inhibitors can significantly reduce the expression of inflammatory cytokines such as TNF-α and IL-23 while increasing anti-inflammatory cytokines like IL-10. This mechanism is crucial in restoring the balance between pro-inflammatory and anti-inflammatory signals in patients with these conditions.

Case Study:

In clinical trials, patients treated with this compound exhibited significant improvements in skin lesions and joint symptoms compared to placebo groups. The phase II studies demonstrated a marked reduction in the severity of psoriasis symptoms, with many patients achieving clear or almost clear skin after 16 weeks of treatment.

Chronic Obstructive Pulmonary Disease (COPD)

Emerging research suggests that this compound may also be beneficial in managing COPD. By reducing inflammation in the airways, it can help alleviate symptoms and improve lung function.

Research Findings:

A study published in a respiratory journal reported that patients receiving this compound showed improved lung function tests and reduced exacerbation rates compared to those on standard therapy alone. The mechanism is thought to involve decreased airway inflammation and improved mucosal healing.

Atopic Dermatitis

Recent investigations are exploring the role of this compound in treating atopic dermatitis. Similar to its effects on psoriasis, it may help regulate immune responses and reduce skin inflammation.

Clinical Insights:

In a small cohort study, patients with moderate to severe atopic dermatitis treated with this compound reported significant reductions in itch severity and skin lesions after eight weeks of treatment, indicating its potential as a therapeutic option for this condition.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other PDE4 inhibitors:

| Compound | Indication | Efficacy | Administration Route |

|---|---|---|---|

| This compound | Psoriasis, PsA, COPD | Significant improvement noted | Oral |

| Apremilast | Psoriasis, PsA | Effective but may have more side effects | Oral |

| Roflumilast | COPD | Effective but limited to respiratory conditions | Oral |

Safety Profile

The safety profile of this compound appears favorable, with common side effects being mild to moderate gastrointestinal disturbances. Long-term safety data are still required to fully understand its risk-benefit ratio in chronic use.

Wirkmechanismus

Catramilast exerts its effects by inhibiting the enzyme phosphodiesterase 4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various cellular processes. The molecular targets and pathways involved include:

Phosphodiesterase 4: The primary target of this compound.

Cyclic adenosine monophosphate signaling pathway: This pathway is crucial for regulating inflammation and immune responses.

Vergleich Mit ähnlichen Verbindungen

Catramilast ist unter den Phosphodiesterase-4-Inhibitoren aufgrund seiner spezifischen chemischen Struktur und pharmakologischen Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Apremilast: Ein weiterer Phosphodiesterase-4-Inhibitor, der zur Behandlung von Psoriasis und Psoriasis-Arthritis eingesetzt wird.

Roflumilast: Wird zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt.

Im Vergleich zu diesen Verbindungen weist this compound unterschiedliche strukturelle Merkmale auf, die zu seinem einzigartigen pharmakologischen Profil beitragen.

Biologische Aktivität

Catramilast, a selective phosphodiesterase-4 (PDE4) inhibitor, has gained attention for its potential therapeutic applications in various inflammatory diseases, particularly in conditions like psoriasis and psoriatic arthritis. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on recent research findings.

This compound functions primarily by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By preventing cAMP breakdown, this compound leads to increased intracellular levels of cAMP, which plays a crucial role in modulating inflammatory responses. Elevated cAMP levels result in:

- Downregulation of pro-inflammatory cytokines : This includes tumor necrosis factor (TNF), interleukin-23 (IL-23), and IL-17, which are pivotal in the pathogenesis of autoimmune diseases.

- Upregulation of anti-inflammatory cytokines : Enhanced production of anti-inflammatory mediators helps mitigate the inflammatory process .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating psoriatic arthritis (PsA) and psoriasis. Here are key findings:

-

APROACH Study :

- A multicenter, prospective cohort study involving 167 biologic-naïve patients with early peripheral PsA.

- At 24 weeks, the minor cDAPSA response rate was 59.7%, increasing to 69.8% at 52 weeks.

- Improvements were noted in physical function and severity of PsA manifestations such as enthesitis and dactylitis .

- Phase II/III Trials :

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1 to 3 hours. The absolute bioavailability is approximately 73.2%. Metabolic studies indicate that it is primarily excreted through urine and feces, highlighting its favorable pharmacokinetic profile for chronic use in inflammatory conditions .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse Effects : Commonly reported side effects include gastrointestinal disturbances (nausea, diarrhea) and headache. However, these are generally mild to moderate and tend to decrease over time.

- Long-term Safety : Data from long-term studies suggest that this compound maintains a favorable safety profile compared to traditional systemic therapies .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Mechanism | PDE4 inhibition leading to increased cAMP levels |

| Primary Indications | Psoriasis, Psoriatic Arthritis |

| Response Rates | Minor cDAPSA response: 59.7% at 24 weeks; 69.8% at 52 weeks |

| Time to Response | Early responses observed as soon as 16 weeks |

| Safety Profile | Generally well-tolerated; mild to moderate side effects |

| Pharmacokinetics | Tmax: 1-3 hours; Bioavailability: 73.2%; Excretion via urine and feces |

Eigenschaften

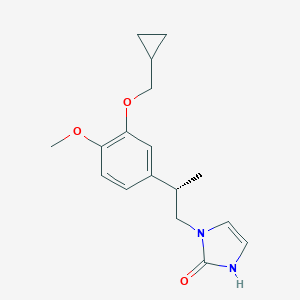

IUPAC Name |

3-[(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBYRQONKZKIIY-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171460 | |

| Record name | Catramilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183659-72-5 | |

| Record name | Catramilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183659725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catramilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CATRAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ4XA556B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.